The synthesis of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of cyclopropylmethylamine with 4-fluorobenzyl chloride in the presence of a base. Key details include:
While detailed industrial production methods are not extensively documented, they would typically involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions for higher yields and ensuring product purity through distillation or recrystallization methods.
The molecular structure of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine features:
The presence of fluorine alters the electronic characteristics of the phenyl ring, affecting the compound's reactivity and interaction with biological targets.
(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit different biological activities or properties.
The primary target for (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine is identified as Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in cellular signaling pathways related to inflammation, cell growth, and apoptosis.
The compound likely interacts with MAPK14, leading to alterations in its activity. This interaction can result in downstream effects on various biochemical pathways, influencing cellular responses such as:
Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability, which directly impacts its efficacy and safety profile. Factors such as solubility, absorption rates, and metabolic stability will determine how effectively it can exert its biological effects.
The physical and chemical properties of (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine include:
These properties influence its behavior in various chemical reactions and applications.
(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine has several scientific applications:
The combination of its structural features and reactivity makes (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine a valuable compound across various scientific disciplines.
(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine (C₁₂H₁₆FN; PubChem CID: 62125080) exemplifies a strategically engineered scaffold merging a cycloalkylmethyl group with a fluorinated benzyl moiety [1]. This structural framework is increasingly prominent in neuropharmacology and oncology, leveraging conformational constraints and electronic modulation to enhance target engagement. The compound’s minimalistic yet versatile architecture serves as a critical pharmacophore in drug discovery, enabling precise interactions with G-protein-coupled receptors (GPCRs), transporters, and enzymes through steric, electronic, and hydrophobic contributions.
The scaffold integrates two high-impact motifs:
Table 1: Impact of Substituents on Monoamine Transporter Affinity
Compound | R₁ (Cycloalkyl) | R₂ (Aryl) | DAT Kᵢ (nM) | SERT Selectivity (vs. DAT) |
---|---|---|---|---|
(±)-Modafinil | - | - | 8,160 | 3.84-fold |
JJC8-088 [6] | - | 4-Fluorophenyl | 2.60 | 4,885-fold |
Aminopiperidine 15b [6] | Cyclopropylmethyl | 4-Fluorophenyl | 55.9 | 4.79-fold |
Data illustrates that fluorination (JJC8-088) dramatically increases DAT affinity and selectivity versus non-fluorinated parent compounds. Embedding both motifs (15b) retains potency while optimizing physicochemical properties.
Conformational Effects of Cycloalkylmethyl:
Electronic Contributions of 4-Fluorobenzyl:
Table 2: Target Engagement of Cyclopropylmethyl/Fluorobenzyl Hybrids
Compound | Primary Target | Kᵢ/IC₅₀ | Effect of Fluorobenzyl/Cyclopropylmethyl |
---|---|---|---|
FNA [5] | HDAC3 | 95.48 nM | 8.8-fold selectivity vs. HDAC1; improved cellular uptake |
SRI-39067 [3] | MOR/DOR | MOR Kᵢ = 91.3 nM | Reduced opioid tolerance; MOR/DOR polypharmacology |
MR-39 [10] | FPR2 | Low nM EC₅₀ | Enhanced pro-resolving activity in microglia |
Benzylamine derivatives evolved from simple endogenous amines to complex targeted therapeutics:
Table 3: Evolution of Key Benzylamine Therapeutics
Era | Representative Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1960s | 4-Fluoroamphetamine | Basic fluorinated benzylamine | Serotonin release |
2000s | Pitavastatin [8] | 4-Fluorophenylquinoline-benzylamine hybrid | Lipid-lowering (HMG-CoA reductase) |
2020s | FNA [5] | Cyclopropyl-4-fluorobenzamide HDAC inhibitor | Antitumor (HDAC3-selective) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7